Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-
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Overview
Description
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- is an organochlorine compound that features a benzene ring substituted with a benzoyl chloride group and a sulfonamide group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- typically involves the reaction of benzoyl chloride with an appropriate sulfonamide derivative. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to facilitate the formation of the acyl chloride group .
Chemical Reactions Analysis
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Friedel-Crafts Acylation: It can react with aromatic compounds in the presence of a Lewis acid catalyst to form benzophenone derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is employed in the production of dyes, perfumes, and resins.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical structures. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and can readily react with nucleophiles.
Comparison with Similar Compounds
Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- can be compared with other similar compounds such as:
Benzoyl chloride: A simpler compound with just a benzoyl chloride group, used widely in organic synthesis.
Sulfonyl chlorides: Compounds with a sulfonyl chloride group, used in the synthesis of sulfonamides and other derivatives.
Benzophenone derivatives: Compounds formed through Friedel-Crafts acylation reactions involving benzoyl chloride.
The uniqueness of Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]- lies in its dual functionality, combining the reactivity of both the benzoyl chloride and sulfonamide groups, making it a versatile intermediate in various chemical processes.
Properties
CAS No. |
1171919-19-9 |
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Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
3-(propan-2-ylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(2)12-16(14,15)9-5-3-4-8(6-9)10(11)13/h3-7,12H,1-2H3 |
InChI Key |
AAGHBRZHPQQMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl |
Origin of Product |
United States |
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